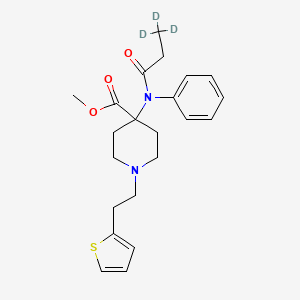
Thiofentanil-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiofentanil-d3 is a deuterated analog of thiofentanil, an opioid analgesic that is structurally related to fentanyl. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of thiofentanil and its analogs. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
Thiofentanil-d3 is synthesized using a similar route to that of thiofentanil. The synthesis involves the substitution of 2-(2-bromoethyl)thiophene for phenethyl bromide in the fentanyl synthesis pathway . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the industrial production to maintain the deuterium labeling.
化学反応の分析
Types of Reactions
Thiofentanil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Thiofentanil-d3 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of thiofentanil and its analogs.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Analytical Chemistry: Serving as an internal standard in quantitative analysis of thiofentanil in biological samples.
Toxicology: Assessing the toxicity and safety profile of thiofentanil and related compounds.
作用機序
Thiofentanil-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release and results in analgesia, sedation, and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in the modulation of pain and other physiological responses .
類似化合物との比較
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but without the thiophene ring.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
3-Methylthiofentanyl: Another fentanyl analog with a methyl group on the thiophene ring.
Uniqueness
Thiofentanil-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing valuable insights into the behavior of thiofentanil and its analogs .
特性
分子式 |
C22H28N2O3S |
|---|---|
分子量 |
403.6 g/mol |
IUPAC名 |
methyl 1-(2-thiophen-2-ylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-20(25)24(18-8-5-4-6-9-18)22(21(26)27-2)12-15-23(16-13-22)14-11-19-10-7-17-28-19/h4-10,17H,3,11-16H2,1-2H3/i1D3 |
InChIキー |
JBZRLYJWUZOCQL-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


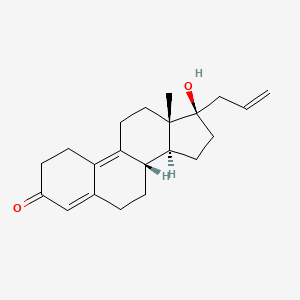
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
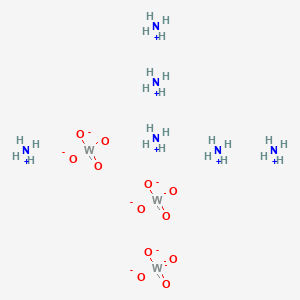
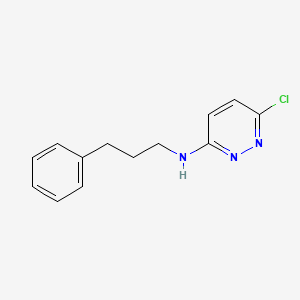
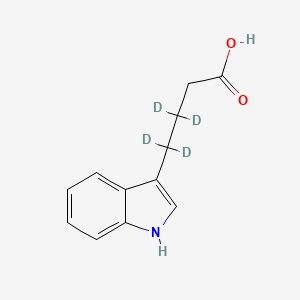
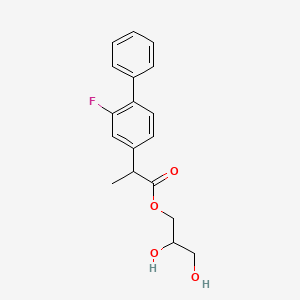
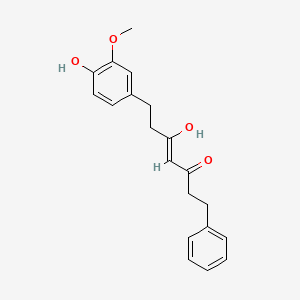
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
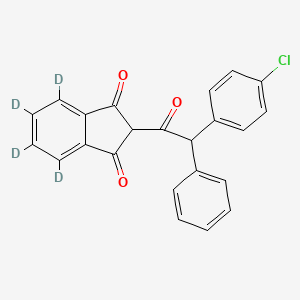


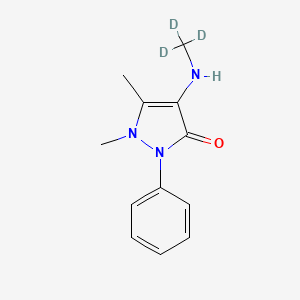
![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
